2-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c18-15-8-4-5-9-16(15)24(21,22)19-11-10-14-12-23-17(20-14)13-6-2-1-3-7-13/h1-9,12,19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPLBTTZOLBWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical method for constructing thiazole rings. For this intermediate, thiobenzamide (1.0 equiv) and 2-bromo-4-fluorophenylacetone (1.1 equiv) are refluxed in absolute ethanol for 4–5 hours. The α-halo ketone reacts with the thioamide to form the thiazole core. After workup, the product is precipitated on ice and purified via recrystallization.
Key modifications :
Multi-Step Bromination and Substitution
An alternative route involves bromination followed by nucleophilic substitution (Figure 1):
- Bromination : 4-Phthalimido-2-butanone is treated with bromine to yield 1-bromo-4-N-phthalimido-2-butanone.
- Thiazole formation : Reaction with thiobenzamide forms a thiazole-phthalimide intermediate.
- Deprotection : Hydrazine hydrate removes the phthalimide group, yielding the free amine.
Characterization data :
- 1H NMR (DMSO- d6) : δ 2.58 (s, NH2), 3.01–3.18 (m, CH2), 6.99 (s, thiazole-H), 7.42–7.98 (m, aromatic-H).
- Yield : 68% after purification.
Sulfonylation with 2-Fluorobenzenesulfonyl Chloride
N-Sulfonylation Reaction
The primary amine undergoes sulfonylation with 2-fluorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) under basic conditions (Na2CO3, 1.5 equiv) at room temperature. The reaction is monitored by TLC until completion (typically 2–4 hours).
Workup :
- Dilution with water and extraction with DCM (3 × 30 mL).
- Drying over anhydrous Na2SO4 and solvent evaporation.
- Purification via silica gel column chromatography (hexane/ethyl acetate gradient).
Optimization considerations :
- Chemoselectivity : Sulfonyl chlorides preferentially react with amines over other nucleophiles.
- Steric effects : Bulky substituents on the sulfonyl chloride may necessitate elevated temperatures.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting point : 172–174°C (uncorrected).
Challenges and Troubleshooting
Low Yields in Thiazole Formation
Sulfonamide Hydrolysis
- Cause : Prolonged exposure to moisture.
- Solution : Conduct reactions under anhydrous conditions and store products in desiccators.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Hantzsch synthesis | 65 | 95 | 5 |
| Multi-step bromination | 68 | 98 | 12 |
| Microwave-assisted | 72 | 97 | 0.25 |
Key takeaway : Microwave methods offer the best balance of efficiency and yield but require specialized equipment.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the para-position of the benzenesulfonamide moiety participates in nucleophilic aromatic substitution (NAS) under basic conditions. For example:
-
Reaction with amines (e.g., piperidine) yields N-substituted derivatives via displacement of fluorine .
-
Thiols or alkoxides can replace fluorine in polar aprotic solvents (e.g., DMF) at elevated temperatures .
Table 1 : Example NAS reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C, 12h | N-(piperidin-4-yl) derivative | 72% | |
| Sodium methoxide | MeOH, reflux, 6h | Methoxy-substituted analog | 65% |
Sulfonamide Group Reactivity
The sulfonamide (–SO₂NH–) group undergoes:
-
Hydrolysis : Under strong acidic (HCl, 100°C) or basic (NaOH, 70°C) conditions, cleavage produces 2-fluoro-benzenesulfonic acid and 2-(2-phenylthiazol-4-yl)ethylamine.
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives, enhancing lipophilicity .
Thiazole Ring Modifications
The 2-phenylthiazole moiety participates in:
-
Electrophilic Aromatic Substitution (EAS) : Bromination at the thiazole C5 position using Br₂/FeBr₃ .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl group .
Table 2 : Thiazole ring reactions
Oxidation and Reduction
-
Oxidation : The ethyl linker (–CH₂CH₂–) between the sulfonamide and thiazole is susceptible to oxidation by KMnO₄/H₂SO₄, forming a carbonyl group.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering biological activity .
Biochemical Interactions
The compound inhibits fungal dihydropteroate synthase (DHPS) via competitive binding to the p-aminobenzoic acid (PABA) site, disrupting folate synthesis . This interaction involves:
-
Hydrogen bonding between the sulfonamide NH and Asp59 residue.
-
π-Stacking of the thiazole-phenyl group with hydrophobic enzyme pockets .
Figure 1 : Proposed binding mode with DHPS
![Simplified binding interaction diagram]
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonamide bond, forming 2-fluorobenzenesulfonic acid and a thiazole-ethylamine fragment .
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃.
Comparative Reactivity Data
Table 3 : Reaction kinetics for key transformations
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Source |
|---|---|---|---|
| NAS with piperidine | 1.2 × 10⁻⁴ | 68.5 | |
| Sulfonamide hydrolysis | 3.8 × 10⁻⁶ | 92.3 | |
| Thiazole bromination | 5.6 × 10⁻³ | 45.7 |
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.
Biology
The compound has been investigated for its antifungal and antibacterial activities. It demonstrates significant inhibitory effects against various fungal strains:
| Fungal Strain | EC50 (mg/L) | EC50 (μM) |
|---|---|---|
| Curvularia lunata | 20.8 | 52.3 |
| Botrytis cinerea | 24.6 | 61.8 |
| Sclerotinia sclerotiorum | 9.5 | 23.9 |
These values indicate its potential as an effective antifungal agent in agricultural applications.
Medicine
Emerging research suggests potential anticancer properties of this compound and related thiazole derivatives. Studies have shown that fluorinated compounds can induce cell death in cancer cells by promoting the expression of cytochrome P450 enzymes, leading to the formation of reactive species that bind to cellular macromolecules.
Industry
In industrial applications, this compound is being explored for developing new materials with specific properties due to its unique chemical structure.
Antifungal Efficacy
A study demonstrated that this compound exhibited significant antifungal activity against plant pathogens, suggesting its utility in agriculture for crop protection against fungal diseases.
Anticancer Potential
Another investigation highlighted the ability of structurally similar thiazole derivatives to effectively inhibit cancer cell growth. The findings revealed IC50 values indicating strong cytotoxicity against various cancer types, supporting further exploration of this compound in cancer therapy.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s structural analogs differ in substituents, heterocyclic systems, and linker configurations. Below is a comparative analysis based on available evidence:
Table 1: Structural Comparison of Key Analogs
Electronic and Steric Effects
- Fluorine vs.
- Thiazole vs. Quinazolinone: The 2-phenylthiazole in the target compound offers a compact, planar structure for π-π interactions, whereas quinazolinone derivatives (Compounds 2–7) provide additional hydrogen-bonding sites (e.g., carbonyl groups), which could broaden target specificity .
- Linker Modifications: The ethyl spacer in the target compound balances flexibility and rigidity.
Implications for Pharmacological Activity
While direct biological data for the target compound are unavailable, structural insights suggest:
- Target Selectivity: The ortho-fluoro group may favor interactions with hydrophobic enzyme pockets, whereas quinazolinone-based analogs (Compounds 2–7) could target enzymes requiring H-bond donors (e.g., kinases) .
- Solubility: The dimethylaminoethyl group in ’s compound may improve aqueous solubility, albeit at the cost of increased molecular weight .
Biological Activity
2-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Its structure features a fluorine atom, a phenylthiazole moiety, and a benzenesulfonamide group, which contribute to its diverse biological activities. This compound has garnered attention for its potential applications in antifungal and anticancer therapies.
The molecular formula of this compound is C17H15FN2O2S2. The compound exhibits a complex structure that enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 353.43 g/mol |
| IUPAC Name | 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
| InChI | InChI=1S/C17H15FN2O2S2/c18-15-8-4-5-9-16(15)24(21,22)19-11-10-14-12-23-17(20-14)13-6-2-1-3-7-13/h1-9,12,19H,10-11H2 |
The primary biological activity of this compound is its antifungal properties. It targets various fungi, including:
- Fusarium oxysporum
- Sclerotinia sclerotiorum
- Botrytis cinerea
The compound inhibits fungal growth and reproduction by interfering with key biochemical pathways essential for fungal viability. Specifically, it has demonstrated potent fungicidal activity with effective concentrations (EC50 values) as follows:
| Fungal Strain | EC50 (mg/L) | EC50 (μM) |
|---|---|---|
| Curvularia lunata | 20.8 | 52.3 |
| Botrytis cinerea | 24.6 | 61.8 |
| Sclerotinia sclerotiorum | 9.5 | 23.9 |
Anticancer Activity
In addition to its antifungal properties, there is emerging evidence suggesting that compounds structurally related to this compound exhibit anticancer activity. For instance, fluorinated benzothiazoles have shown potent antiproliferative effects against various cancer cell lines without the biphasic dose-response observed in some other compounds .
Research indicates that these compounds can induce the expression of cytochrome P450 enzymes in sensitive cancer cells, leading to the formation of reactive species that bind to cellular macromolecules and promote cell death . The structural characteristics that enhance this activity include the presence of electronegative atoms like fluorine.
Case Studies
- Antifungal Efficacy : A study demonstrated that this compound exhibited significant antifungal activity against plant pathogens, suggesting potential agricultural applications.
- Anticancer Potential : Another investigation highlighted the ability of similar thiazole derivatives to inhibit cancer cell growth effectively, with IC50 values indicating strong cytotoxicity against various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
